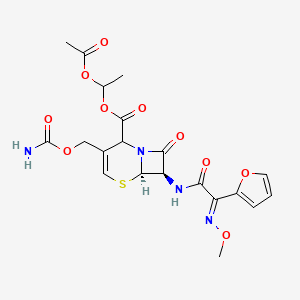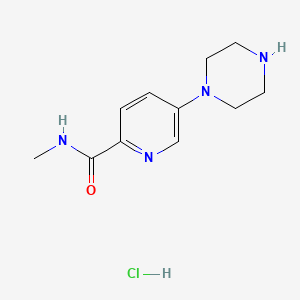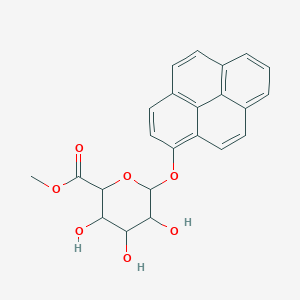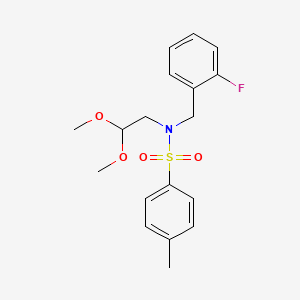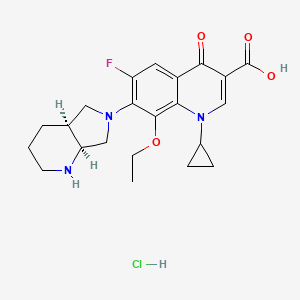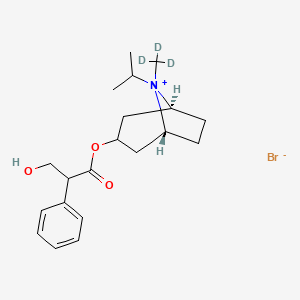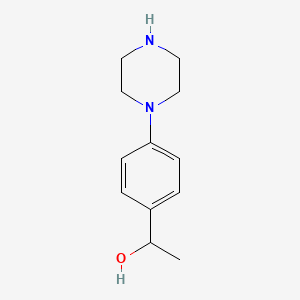
1-(4-Piperazin-1-ylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Piperazin-1-ylphenyl)ethanol is an organic compound with the molecular formula C12H18N2O It features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Piperazin-1-ylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-(1-piperazinyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an ethanol solvent under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(4-Piperazin-1-ylphenyl)acetone.
Reduction: Formation of 1-(4-Piperazin-1-ylphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Piperazin-1-ylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit the reuptake of serotonin, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparaison Avec Des Composés Similaires
- 1-(4-Piperazin-1-ylphenyl)ethanone
- 1-(4-Piperazin-1-ylphenyl)methanol
- 4-(1-Piperazinyl)benzaldehyde
Comparison: 1-(4-Piperazin-1-ylphenyl)ethanol is unique due to its specific ethanol moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-piperazin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,10,13,15H,6-9H2,1H3 |
Clé InChI |
GOBJRBJMDFZYKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



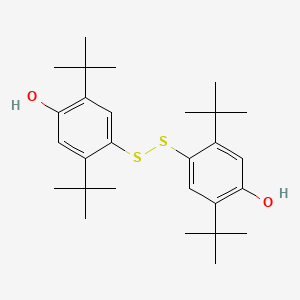
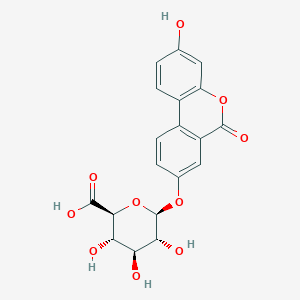
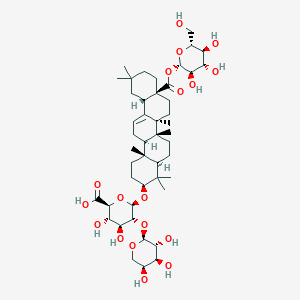
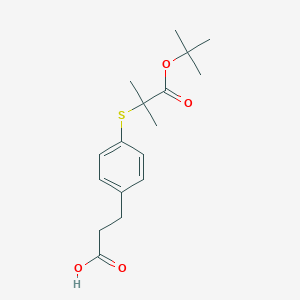
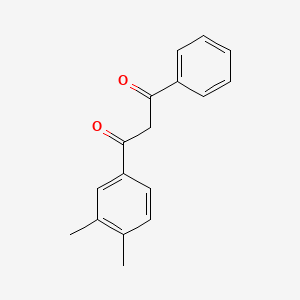
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
